6-O-Methylglucose

Vue d'ensemble

Description

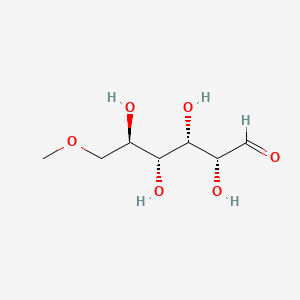

6-O-Methylglucose is a derivative of glucose where a methyl group is attached to the oxygen atom at the sixth carbon position. This modification imparts unique chemical and biological properties to the molecule, making it a subject of interest in various scientific fields. It is commonly found in certain polysaccharides produced by mycobacteria, such as the this compound lipopolysaccharides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-methylglucose-containing polysaccharides involves the use of alpha-, beta-, and gamma-cyclodextrins as starting materials. The synthetic route is flexible and general, allowing the production of a series of this compound-containing polysaccharides ranging from 6-mer to 20-mer. The Mukaiyama glycosidation is adopted to couple the glycosyl donors with the glycosyl acceptors .

Industrial Production Methods: A practical and scalable method has been discovered to selectively cleave the cyclodextrin derivatives and furnish the linear precursors to the glycosyl donors and acceptors. This method is suitable for industrial-scale production of this compound-containing polysaccharides .

Analyse Des Réactions Chimiques

Types of Reactions: 6-O-Methylglucose undergoes various chemical reactions, including oxidation, reduction, and substitution. The Mukaiyama glycosidation reaction is particularly significant in the synthesis of this compound-containing polysaccharides .

Common Reagents and Conditions:

Oxidation: Sodium periodate is commonly used to oxidize this compound, releasing formaldehyde and glyoxalate.

Reduction: Sodium borohydride is used to reduce this compound, yielding glucitol and 3-O-methylglucose.

Substitution: The Mukaiyama glycosidation reaction involves the use of Mukaiyama acid to couple glycosyl donors with glycosyl acceptors.

Major Products:

Oxidation: Formaldehyde and glyoxalate.

Reduction: Glucitol and 3-O-methylglucose.

Substitution: this compound-containing polysaccharides.

Applications De Recherche Scientifique

Chemistry

Synthesis of Polysaccharides

6-O-Methylglucose is instrumental in the synthesis of complex polysaccharides. It serves as a model compound for studying glycosylation reactions, which are critical for understanding carbohydrate chemistry. The compound's ability to mimic glucose allows researchers to investigate the glycosylation process without the complications introduced by more complex sugar structures.

Analytical Techniques

Researchers utilize various analytical techniques to characterize this compound and its derivatives. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to elucidate the structure and composition of polysaccharides containing this compound. These methods provide insights into the degree of methylation and glycosylation, which are crucial for understanding the compound's properties .

Biology

Role in Mycobacterial Physiology

In biological research, this compound plays a significant role in studying mycobacterial physiology. It is involved in the biosynthesis of methylglucose lipopolysaccharides (MGLPs), which are essential components of the mycobacterial cell wall. Understanding the biosynthesis pathways of these lipopolysaccharides can lead to insights into the pathogenicity of mycobacteria and potential therapeutic targets .

Immunological Applications

The unique immunological properties of this compound-containing polysaccharides have implications for vaccine development, particularly against tuberculosis. Studies indicate that acylated glucosyl residues in these polysaccharides can stimulate specific immune responses, making them promising candidates for novel immunotherapies .

Medicine

Antimycobacterial Therapies

Research into this compound-containing polysaccharides has shown potential for developing new antimycobacterial therapies. The compound's ability to inhibit glucose-induced insulin secretion suggests it may influence metabolic pathways relevant to diabetes management and mycobacterial infections .

Drug Development

The structural features of this compound make it a target for drug development, particularly in creating inhibitors for enzymes like α-glucosidase. Compounds derived from this compound have demonstrated significant inhibitory activity, indicating their potential as therapeutic agents for managing diabetes .

Industry

Synthetic Polysaccharide Production

In industrial applications, this compound is used to produce synthetic polysaccharides with specific chemical and biological properties. These synthetic derivatives can be tailored for various applications, including food science and pharmaceuticals. The scalability of synthesizing these compounds is an area of active research, aiming to optimize production methods while maintaining efficacy .

Case Studies

Mécanisme D'action

The mechanism of action of 6-O-methylglucose involves its interaction with specific enzymes and receptors. For example, in mycobacteria, the glycosyltransferase Rv3032 is responsible for the extension of this compound lipopolysaccharides, while the 6-O-methyltransferase Rv3030 adds the methyl group to the glucose molecule . These interactions are crucial for the biosynthesis and function of this compound-containing polysaccharides.

Comparaison Avec Des Composés Similaires

3-O-Methylglucose: Phosphorylated by hexokinase but not perceived as a sugar in plants.

3-O-Methylmannose: Found in polymethylated polysaccharides in mycobacteria.

Activité Biologique

6-O-Methylglucose (6-O-MeGlc) is a methylated derivative of glucose that has garnered attention for its biological activities, particularly in the context of mycobacterial polysaccharides. This article explores the biological significance, mechanisms, and potential applications of this compound, drawing from various research findings and case studies.

Overview of this compound

This compound is primarily found in the structure of certain lipopolysaccharides produced by mycobacteria, such as Mycobacterium tuberculosis and Mycobacterium smegmatis. These polysaccharides are known as methylglucose lipopolysaccharides (MGLPs), which play crucial roles in bacterial metabolism and immune response modulation.

Biological Significance

- Immunomodulation : Research indicates that MGLPs containing this compound can induce specific immune responses. For example, studies have shown that MGLPs activate γ9δ2 T cells, which are important for protective immunity against mycobacterial infections. The acylation of saccharide moieties is essential for this activity, as demonstrated by experiments where mild base treatment reduced T-cell activation efficacy .

- Fatty Acid Metabolism : this compound has been implicated in modulating fatty acid metabolism within mycobacterial cells. It is proposed that MGLPs sequester newly formed fatty-acyl CoA chains, thereby influencing the lipid composition of the bacterial cell envelope .

- Structural Variability : The structural analysis of MGLPs reveals a heterogeneous composition with various acyl groups attached to the glucose units. This variability affects their biological activity and interaction with host immune cells .

Case Study 1: Immunotherapy Applications

A study involving immunotherapy with SSM-Vaccine, which contains polysaccharides including this compound, demonstrated increased survival rates in rats implanted with neoplastic cells. The vaccine was administered subcutaneously or intramuscularly, leading to complete tumor destruction in some cases . This suggests that compounds containing this compound may enhance immunogenicity and therapeutic efficacy in cancer treatment.

Case Study 2: Metabolic Studies

In a metabolic study using M. smegmatis, mutations affecting the synthesis of MGLPs resulted in decreased levels of this compound-containing polysaccharides and highlighted the importance of specific methyltransferase genes (e.g., Rv3030) in their biosynthesis . This underscores the role of this compound in bacterial adaptation to environmental stresses.

Table 1: Key Research Findings on this compound

Propriétés

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-methoxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-3-5(10)7(12)6(11)4(9)2-8/h2,4-7,9-12H,3H2,1H3/t4-,5+,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHNQKKLOLZRQE-BDVNFPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179355 | |

| Record name | 6-O-Methylglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2461-70-3 | |

| Record name | 6-O-Methyl-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2461-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-O-Methylglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O-Methylglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-O-Methylglucose?

A1: The molecular formula of this compound is C7H14O6, and its molecular weight is 194.18 g/mol. [, , ]

Q2: Where is this compound naturally found?

A2: this compound is primarily found as a component of specific polysaccharides in mycobacteria, a diverse group of bacteria that includes the causative agent of tuberculosis. [, , ]

Q3: Are there different types of polysaccharides containing this compound in mycobacteria?

A3: Yes, mycobacteria produce two main types of polymethylated polysaccharides containing this compound: this compound lipopolysaccharides (mGLPs) and 3-O-methylmannose polysaccharides (MMPs). [, , ]

Q4: What is the proposed biological role of this compound-containing polysaccharides in mycobacteria?

A4: While their exact functions are still under investigation, mGLPs and MMPs are proposed to play roles in regulating fatty acid metabolism within mycobacteria, potentially influencing cell wall synthesis and other crucial processes. [, , ]

Q5: How do these polysaccharides interact with fatty acids?

A5: Research suggests that both mGLPs and MMPs can form stable 1:1 complexes with fatty acyl chains, likely through hydrophobic interactions between the fatty acid chains and the methylated sugar residues of the polysaccharides. [, , ]

Q6: Does the length of the fatty acid chain influence this interaction?

A6: Yes, studies with synthetic analogs indicate that the binding affinity of this compound-containing polysaccharides to fatty acids varies with chain length. The strongest interactions are observed with fatty acids containing around 16-18 carbons. []

Q7: Do these polysaccharides interact with fatty acyl-CoA derivatives?

A7: Yes, research has demonstrated that both MMP and mGLP form complexes with fatty acyl-CoA derivatives. The stability of these complexes allows for their detection through methods like Sephadex chromatography. []

Q8: Do this compound-containing lipopolysaccharides have any known immunological activity?

A8: Yes, recent studies have shown that mGLP from Mycobacterium tuberculosis can specifically activate a subset of protective γ9δ2 T cells. These cells play a critical role in the immune response against mycobacterial infections. [, ]

Q9: Is the acylation of mGLP important for its ability to activate γ9δ2 T cells?

A9: Yes, studies indicate that the acylated glucosyl residues, particularly those at the nonreducing terminus of mGLP, are crucial for its ability to stimulate γ9δ2 T cells. []

Q10: What are the implications of mGLP's ability to activate γ9δ2 T cells?

A10: This finding has significant implications for the development of novel tuberculosis vaccines and immunotherapies. Targeting and enhancing this specific immune response could lead to more effective strategies for combating the disease. []

Q11: What analytical techniques are used to characterize this compound and its containing polysaccharides?

A11: Researchers use a combination of techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation methods, to elucidate the structure and composition of this compound-containing polysaccharides. [, , , ]

Q12: What are some potential future directions for research on this compound and related compounds?

A12: Future research could focus on:

Q13: Are there potential applications of this compound in drug development?

A14: The unique immunological properties of mGLP make it a promising target for developing novel vaccines and immunotherapies, particularly for tuberculosis. Further research on its structure-activity relationship and the development of effective delivery systems could pave the way for its clinical translation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.